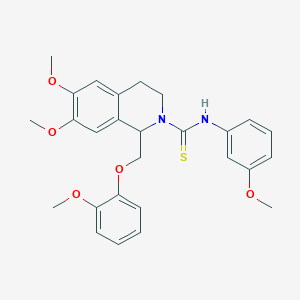

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

描述

This compound is a dihydroisoquinoline derivative featuring a carbothioamide functional group at the 2-position, substituted with a 2-methoxyphenoxymethyl moiety at the 1-position and an N-linked 3-methoxyphenyl group. The carbothioamide group (C=S) distinguishes it from carboxamide (C=O) analogs, offering distinct electronic properties and hydrogen-bonding capabilities that may influence binding affinity and metabolic stability.

属性

IUPAC Name |

6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O5S/c1-30-20-9-7-8-19(15-20)28-27(35)29-13-12-18-14-25(32-3)26(33-4)16-21(18)22(29)17-34-24-11-6-5-10-23(24)31-2/h5-11,14-16,22H,12-13,17H2,1-4H3,(H,28,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXCGQLJVOTHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6,7-Dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 447.531 g/mol. The structure features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties.

Target Receptors:

This compound primarily acts as a positive allosteric modulator of the NMDA receptor subunits NR2C and NR2D. Its modulation of these receptors influences synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and neuroprotection .

Biochemical Pathways:

The activation of NMDA receptors by this compound leads to various downstream effects, including:

- Increased intracellular calcium levels , which can enhance neurotransmitter release.

- Regulation of neuronal survival and apoptosis , potentially offering neuroprotective benefits against neurodegenerative diseases .

Anticancer Effects

Recent studies have highlighted the anticancer potential of related compounds within the same chemical class. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation:

- Cell Viability: In vitro studies demonstrated that these compounds significantly reduced cell viability in human ovarian cancer cell lines (e.g., SKOV3) through apoptosis induction and cell cycle arrest at the G2/M phase .

- Mechanisms of Action: The apoptotic effects were associated with downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax and p53 .

Pharmacological Effects

The compound has also been investigated for its effects on muscle contractility:

- Smooth Muscle Activity: Experimental results indicated that it modulates calcium currents in smooth muscle tissues by affecting muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). This modulation leads to a reduction in contractile strength in response to calcium-dependent contractions .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on NMDA receptor modulation | Enhanced synaptic plasticity via NR2C/NR2D modulation | Potential for cognitive enhancement therapies |

| Anticancer activity in SKOV3 cells | Induced apoptosis through G2/M arrest | Possible application in ovarian cancer treatment |

| Smooth muscle contractility study | Inhibition of contractile activity through mAChR modulation | Insights for gastrointestinal motility disorders |

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

-

Anticancer Activity :

- Preliminary studies suggest that isoquinoline derivatives can inhibit tumor growth. The structural features of this compound may contribute to its potential as an anticancer agent by interfering with cellular signaling pathways involved in proliferation and apoptosis.

-

Neuroprotective Effects :

- Isoquinolines are known for their neuroprotective properties. This compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells.

-

Antimicrobial Properties :

- Some derivatives of isoquinoline have shown effectiveness against various bacterial and fungal strains. Further exploration is needed to assess the antimicrobial efficacy of this specific compound.

Medicinal Chemistry Applications

The synthesis and modification of this compound can lead to the development of new pharmaceuticals:

- Drug Design :

- The unique combination of functional groups allows for the design of analogs with improved potency and selectivity for specific biological targets.

- Lead Compound for Synthesis :

- As a lead compound, it can be used to synthesize other derivatives that may possess enhanced therapeutic effects or reduced side effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that isoquinoline derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways. |

| Neuroprotection Research | Found that certain isoquinoline compounds reduce oxidative stress markers in neuronal cultures, suggesting potential for treating neurodegenerative conditions. |

| Antimicrobial Screening | Identified activity against Gram-positive bacteria, warranting further investigation into its mechanism of action. |

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 1-[(4-Ethylphenoxy)Methyl]-6,7-Dimethoxy-N-(2-Methoxyethyl)-3,4-Dihydro-1H-Isoquinoline-2-Carbothioamide

- Key Differences: Phenoxy Substituent: 4-Ethylphenoxy (vs. 2-methoxyphenoxy in the target compound). N-Substituent: 2-Methoxyethyl (vs. 3-methoxyphenyl).

- The 2-methoxyethyl group introduces a flexible ether chain, which may alter binding kinetics compared to the rigid 3-methoxyphenyl group in the target compound .

2.1.2. 6,7-Dimethoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

- Key Differences: Core Saturation: Fully saturated tetrahydroisoquinoline (vs. partially unsaturated dihydroisoquinoline). Substituents: 4,4-Dimethyl groups (vs. carbothioamide and phenoxymethyl groups).

Functional Group Analogues

2.2.1. 6-(2,3-Dihydro-1,4-Benzodioxin-5-Yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine

- Key Differences: Core Structure: Pyridine (vs. dihydroisoquinoline). Substituents: Benzodioxin and dimethylaminomethylphenyl groups (vs. methoxyphenoxymethyl and carbothioamide).

- Implications: The pyridine core offers weaker basicity compared to the isoquinoline system.

2.2.2. (1R,2R)-N-(1-Cyanocyclopropyl)-2-[(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-Yl)Carbonyl]Cyclohexanecarboxamide

- Key Differences: Functional Group: Carboxamide (vs. carbothioamide). Substituents: Cyclohexanecarboxamide and cyanocyclopropyl (vs. phenoxymethyl and 3-methoxyphenyl).

- Implications: The carboxamide group (C=O) is a stronger hydrogen-bond acceptor than carbothioamide (C=S), which may improve binding to polar active sites but reduce metabolic stability.

Structural and Pharmacokinetic Comparison Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for analogous dihydroisoquinolines, utilizing coupling reactions (e.g., carbothioamide formation via thiophosgene or Lawesson’s reagent) and O-alkylation for phenoxymethyl substitution .

- Biological Activity : Carbothioamide derivatives often exhibit superior metabolic stability compared to carboxamides due to reduced susceptibility to hydrolysis. However, their lower hydrogen-bond acceptor strength may compromise target affinity .

- Crystallographic Validation : Structural elucidation of similar compounds has been achieved using SHELX and OLEX2 software, highlighting the importance of crystallography in confirming substituent geometry and intermolecular interactions .

常见问题

Q. How do structural modifications (e.g., methoxy positional isomers) alter bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。